delta2-Cefadroxil

Vue d'ensemble

Description

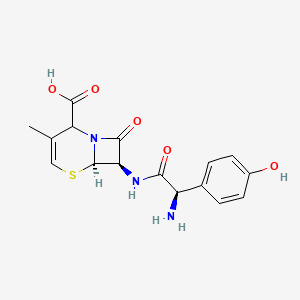

delta2-Cefadroxil, also known as (6R,7R)-7-[®-2-Amino-2-(4-hydroxyphenyl)acetamido]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylic acid, is a derivative of the antibiotic cefadroxil. It is used as a reference standard in pharmaceutical analysis to ensure the quality, purity, and strength of cefadroxil in various formulations .

Méthodes De Préparation

The preparation of delta2-Cefadroxil involves several steps:

Starting Material: Cefadroxil is used as the starting material.

Solvent Addition: Ethanol or ethyl ether is added to cefadroxil, maintaining the temperature below 30°C while stirring vigorously.

Filtration and Washing: The mixture is filtered, and the filter cake is washed with ethanol or ethyl ether at temperatures below 15°C.

Drying: The filter cake is dried under vacuum or in the air.

Ammonia Water Treatment: The dried filter cake is placed in ammonia water, stirred gently, and the pH is kept below 9 to obtain an ammonia water solution of cefadroxil.

Hydrochloric Acid Addition: Hydrochloric acid (1 to 3 mol/L) is slowly added to the ammonia water solution, maintaining the temperature between 30 and 60°C and the pH between 4.0 and 6.0.

Crystallization: The solution is allowed to stand, crystallize, and then filtered under vacuum.

Analyse Des Réactions Chimiques

delta2-Cefadroxil undergoes various chemical reactions:

Oxidation: It can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

Substitution: Substitution reactions can occur at the amino or hydroxyl groups using reagents like alkyl halides or acyl chlorides.

Hydrolysis: The compound can undergo hydrolysis in acidic or basic conditions, leading to the breakdown of the β-lactam ring.

Applications De Recherche Scientifique

Pharmaceutical Analysis

Delta2-Cefadroxil is primarily utilized as a reference standard in the pharmaceutical industry. Its applications include:

- Quality Control : It serves as a benchmark for the analysis of cefadroxil in different formulations, ensuring compliance with pharmacopeial standards.

- Analytical Method Development : Researchers employ this compound in developing and validating analytical methods such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS). These methods are crucial for quantifying cefadroxil and its impurities in pharmaceutical products.

Method Development

The compound plays a significant role in method development:

- HPLC Validation : this compound is used to validate HPLC methods for assessing the concentration of cefadroxil in various formulations. A study demonstrated the successful application of HPLC for bioequivalence evaluation of different cefadroxil brands, confirming that the pharmacokinetic parameters met acceptable bioequivalence criteria .

- Stability Studies : Stability studies are essential for understanding the degradation pathways of cefadroxil-containing products. This compound aids in these investigations, providing insights into shelf-life and storage conditions necessary for maintaining drug efficacy.

Innovative Drug Delivery Systems

Recent research has explored this compound's potential in novel drug delivery systems:

- Biopolymeric Films : A study developed cefadroxil-loaded biopolymeric films using chitosan-furfural Schiff bases. These films demonstrated enhanced drug diffusion and antibacterial activity against both Gram-positive and Gram-negative bacteria, showcasing this compound's versatility in drug formulation .

- In Vitro Diffusion Studies : In vitro diffusion studies indicated that the biopolymeric films exhibited superior drug release profiles compared to untreated chitosan films. This enhances the potential for prolonged drug delivery systems that can improve patient compliance and therapeutic outcomes .

Pharmacokinetics and Bioavailability Studies

Pharmacokinetic studies have highlighted this compound's role in understanding absorption and disposition:

- In Silico Predictions : Research utilizing humanized mouse models (huPepT1) showed that intestinal permeability estimates could better predict systemic exposure to cefadroxil compared to traditional methods. This approach allows for more accurate predictions of plasma concentration-time profiles during oral dosing .

- Drug Interaction Studies : The compound has been involved in studies assessing drug-drug interactions, providing valuable data on how cefadroxil behaves when administered with other medications. Such insights are essential for optimizing therapeutic regimens .

Mécanisme D'action

delta2-Cefadroxil, like cefadroxil, exerts its effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) located inside the bacterial cell wall, inhibiting the final transpeptidation step of peptidoglycan synthesis. This inhibition prevents the formation of a functional cell wall, leading to bacterial cell lysis and death .

Comparaison Avec Des Composés Similaires

delta2-Cefadroxil is similar to other cephalosporin antibiotics such as cephalexin and cephradine:

Similar Compounds

- Cephalexin

- Cephradine

- Cefuroxime

- Cefepime

Activité Biologique

Delta2-Cefadroxil is a derivative of the first-generation cephalosporin antibiotic cefadroxil, primarily used for treating bacterial infections. Its biological activity is characterized by its mechanism of action, pharmacokinetics, and interaction with biological transporters. This article reviews the current understanding of this compound's biological activity, supported by recent studies and data.

This compound, like other cephalosporins, exerts its antibacterial effect by binding to penicillin-binding proteins (PBPs) located in the bacterial cell wall. This binding inhibits the synthesis of mucopeptides, essential components of the bacterial cell wall, leading to cell lysis and death. The specific interactions include:

- Inhibition of PBPs : this compound binds to multiple PBPs in various bacterial strains, including Streptococcus pneumoniae and Escherichia coli, disrupting their cell wall synthesis .

- Autolysin Activation : It may also interfere with autolysin inhibitors, promoting bacterial cell lysis .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates favorable absorption and distribution characteristics:

- Absorption : this compound is well absorbed after oral administration, with food not significantly affecting its bioavailability .

- Distribution : Studies have shown that cefadroxil distributes effectively in various tissues, including lung tissue and pleural exudate, providing therapeutic concentrations for treating infections .

Comparative Bioavailability Study

A comparative study evaluated the bioavailability of this compound against the standard formulation (Duricef®). The results are summarized in the table below:

| Parameter | This compound (500 mg) | Duricef® (500 mg) |

|---|---|---|

| AUC (mcg·hr/mL) | 11.4 | 9.4 |

| Peak Concentration (mcg/mL) | 1.3 | 1.5 |

| Time to Peak (hrs) | 3-4 | 3-5 |

This study demonstrated that this compound has a higher area under the curve (AUC), indicating better systemic exposure compared to Duricef® .

Interaction with Biological Transporters

Recent research has highlighted the role of transporters in the distribution and efficacy of this compound:

- Organic Anion Transporters (OATs) : These transporters facilitate the efflux of cefadroxil across the blood-brain barrier (BBB), impacting its central nervous system penetration. Inhibition studies using probenecid demonstrated that OATs significantly affect cefadroxil distribution in brain extracellular fluid (ECF) and cerebrospinal fluid (CSF) .

- Peptide Transporter 2 (PEPT2) : This transporter is responsible for cefadroxil uptake into brain cells. In PEPT2 knockout models, cefadroxil levels in CSF were significantly altered, suggesting its critical role in drug distribution within the central nervous system .

Case Studies and Clinical Implications

Several clinical studies have assessed the efficacy of this compound in treating various infections:

- Urinary Tract Infections : A study comparing this compound with cephalexin demonstrated comparable efficacy in treating uncomplicated urinary tract infections, with a single daily dose regimen showing significant patient compliance benefits .

- Skin Infections : Clinical trials indicated that this compound was effective against skin and skin structure infections caused by susceptible strains, reinforcing its utility as a first-line treatment option .

Propriétés

IUPAC Name |

(6R,7R)-7-[[(2R)-2-amino-2-(4-hydroxyphenyl)acetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O5S/c1-7-6-25-15-11(14(22)19(15)12(7)16(23)24)18-13(21)10(17)8-2-4-9(20)5-3-8/h2-6,10-12,15,20H,17H2,1H3,(H,18,21)(H,23,24)/t10-,11-,12?,15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCALASAGQUABEC-XOGJBXBPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC2C(C(=O)N2C1C(=O)O)NC(=O)C(C3=CC=C(C=C3)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CS[C@@H]2[C@@H](C(=O)N2C1C(=O)O)NC(=O)[C@@H](C3=CC=C(C=C3)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.